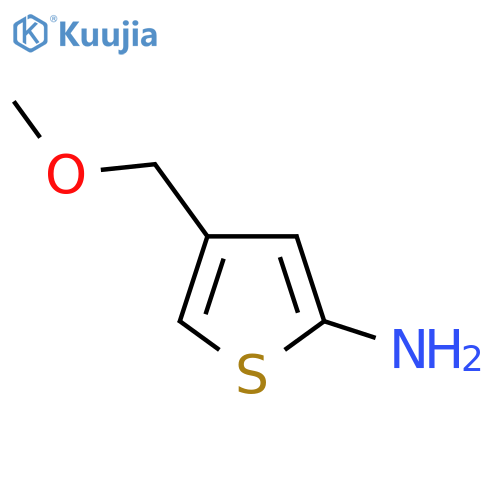

Cas no 2680880-37-7 (4-(Methoxymethyl)thiophen-2-amine)

2680880-37-7 structure

商品名:4-(Methoxymethyl)thiophen-2-amine

4-(Methoxymethyl)thiophen-2-amine 化学的及び物理的性質

名前と識別子

-

- 2680880-37-7

- 4-(methoxymethyl)thiophen-2-amine

- EN300-28270645

- 4-(Methoxymethyl)thiophen-2-amine

-

- インチ: 1S/C6H9NOS/c1-8-3-5-2-6(7)9-4-5/h2,4H,3,7H2,1H3

- InChIKey: SLONHWRRLNQPQJ-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC(=C1)COC)N

計算された属性

- せいみつぶんしりょう: 143.04048508g/mol

- どういたいしつりょう: 143.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

4-(Methoxymethyl)thiophen-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270645-10g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 10g |

$2331.0 | 2023-09-09 | ||

| Enamine | EN300-28270645-0.05g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28270645-1.0g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28270645-0.5g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28270645-0.25g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28270645-2.5g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28270645-10.0g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28270645-1g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28270645-5g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 5g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28270645-0.1g |

4-(methoxymethyl)thiophen-2-amine |

2680880-37-7 | 95.0% | 0.1g |

$476.0 | 2025-03-19 |

4-(Methoxymethyl)thiophen-2-amine 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2680880-37-7 (4-(Methoxymethyl)thiophen-2-amine) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 157047-98-8(Benzomalvin C)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬